molecular formula C10H10I2O3 B15348047 2-(2,5-Diiodophenoxy)butyric acid CAS No. 90917-51-4

2-(2,5-Diiodophenoxy)butyric acid

Cat. No.: B15348047
CAS No.: 90917-51-4
M. Wt: 431.99 g/mol
InChI Key: XMQISUZPHCNGCH-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyalkanoic Acid Chemistry and Butyric Acid Derivatives

Phenoxyalkanoic acids represent a well-established class of compounds, most famously recognized for their use as herbicides. google.comnih.gov Molecules like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) have been used extensively in agriculture. nih.govacs.org The general synthesis for this class involves the reaction of an alkali metal phenate with a haloalkanoic acid. google.comwikipedia.org The study of their environmental fate, including adsorption and degradation in soil, is a mature field of research. nih.govacs.org

Concurrently, butyric acid (butanoic acid) and its derivatives are of profound interest in biology and medicine. wikipedia.orgturito.com Butyric acid is a short-chain fatty acid that plays a crucial role in gut health and cellular metabolism. nih.govresearchgate.net Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of inflammatory bowel disease and certain cancers. nih.govcapes.gov.br One of the key mechanisms of action for butyric acid derivatives is the inhibition of histone deacetylase (HDAC), an enzyme family linked to cancer development. nih.govnih.govresearchgate.net The development of butyric acid prodrugs aims to enhance properties like aqueous solubility for improved therapeutic potential. capes.gov.br

Significance of Iodinated Aromatic Moieties in Molecular Design and Biological Activity

The incorporation of iodine atoms into aromatic structures is a powerful strategy in molecular design. Halogen-containing compounds, particularly iodo-aromatics, are valuable intermediates in organic synthesis, often used in cross-coupling reactions to build more complex molecules. nih.gov Beyond their synthetic utility, iodine atoms can dramatically influence a molecule's biological activity.

The size and lipophilicity of iodine can lead to enhanced binding interactions with biological targets. A notable example is in the design of transthyretin (TTR) fibrillogenesis inhibitors, where iodinated compounds show significantly higher potency than their non-iodinated counterparts. nih.gov Structural studies have revealed that the iodine atoms fit into specific halogen binding pockets within the TTR protein, stabilizing its native structure. nih.gov This principle of using iodine to enhance protein-ligand interactions is a key consideration in modern drug discovery. Furthermore, due to their ability to absorb X-rays, iodinated compounds are widely used as contrast media in medical imaging. ontosight.ai

Current Landscape of Research on Related Diiodophenoxy Compounds

While direct research on 2-(2,5-Diiodophenoxy)butyric acid is not extensively published, studies on related diiodophenoxy structures provide valuable insights. The antiarrhythmic drug amiodarone (B1667116), for instance, features a (2,6-diiodophenoxy) moiety as a core component of its structure. wikipedia.org Amiodarone's efficacy is linked to its complex pharmacology, and its iodinated nature is crucial to its function and metabolic profile.

CompoundKey Structural FeaturesPrimary Area of Research/Application
2,4-Dichlorophenoxyacetic acid (2,4-D) Dichlorinated phenoxy, acetic acid side chainHerbicides acs.org
Amiodarone 2,6-Diiodophenoxy group, complex side chainAntiarrhythmic medication wikipedia.org
2-(3,5-Diiodophenoxy)butyric acid 3,5-Diiodophenoxy group, butyric acid side chainPotential biological activities ontosight.ai
This compound 2,5-Diiodophenoxy group, butyric acid side chainAcademic exploration
Table 2: Comparison of this compound with related phenoxy compounds.

Rationale for In-depth Academic Exploration of this compound

The academic exploration of this compound is justified by the convergence of several promising chemical and biological principles. The butyric acid component suggests potential as an HDAC inhibitor or modulator of other cellular processes. nih.gov The diiodophenoxy moiety offers the potential for strong, specific interactions with biological targets, analogous to those seen in other potent iodinated molecules. nih.gov

The specific 2,5-diiodo substitution pattern distinguishes it from therapeutically relevant compounds like amiodarone (2,6-diiodo) and other synthetic precursors. This unique arrangement of bulky, lipophilic iodine atoms would create a distinct three-dimensional structure and electronic distribution compared to its isomers. Investigating this molecule would allow researchers to probe how this specific substitution pattern influences its physicochemical properties and biological activity. Such studies could lead to the discovery of novel therapeutic agents or molecular probes to better understand biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90917-51-4

Molecular Formula

C10H10I2O3

Molecular Weight

431.99 g/mol

IUPAC Name

2-(2,5-diiodophenoxy)butanoic acid

InChI

InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)

InChI Key

XMQISUZPHCNGCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=CC(=C1)I)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2,5 Diiodophenoxy Butyric Acid

Retrosynthetic Analysis and Established Synthetic Pathways for Phenoxybutyric Acids

A retrosynthetic approach to phenoxybutyric acids primarily identifies the ether linkage as the key disconnection point. This suggests that the most straightforward synthetic strategies involve the formation of this bond between a phenol (B47542) and a butyric acid derivative.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone method for preparing ethers, including phenoxybutyric acids. wikipedia.org This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgkhanacademy.org In the context of 2-(2,5-diiodophenoxy)butyric acid, this would involve the reaction of 2,5-diiodophenol (B3255075) with a 2-halobutyric acid ester, followed by hydrolysis of the ester.

The general mechanism follows an SN2 pathway, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the phenol. khanacademy.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. francis-press.com

A typical procedure would involve:

Deprotonation of 2,5-diiodophenol with a suitable base to form the corresponding phenoxide.

Reaction of the phenoxide with an ester of 2-bromobutyric acid.

Hydrolysis of the resulting ester to yield this compound.

Table 1: Key Parameters in Williamson Ether Synthesis for Phenoxybutyric Acids

ParameterDescriptionCommon Reagents/Conditions
Phenol The aromatic alcohol component.2,5-diiodophenol
Alkyl Halide The butyric acid derivative with a leaving group.Ethyl 2-bromobutyrate, Methyl 2-chlorobutyrate
Base To deprotonate the phenol.NaH, K2CO3, NaOH
Solvent To facilitate the reaction.DMF, Acetonitrile, DMSO francis-press.com
Temperature Reaction temperature.Often elevated, but can vary.

Coupling Reactions and Catalyst Systems

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route to form the ether linkage. wikipedia.orgsynarchive.com This reaction is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of aryl alkyl ethers. wikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have led to the development of more efficient catalyst systems, often involving copper(I) salts like CuI and ligands such as phenanthroline or proline. wikipedia.orgnih.gov These modified conditions allow the reaction to proceed at lower temperatures and with catalytic amounts of copper. nih.gov For the synthesis of this compound, this would involve the coupling of 2,5-diiodophenol with a 2-halobutyric acid derivative in the presence of a copper catalyst and a base.

The general reaction is: Ar-OH + R-X + Base --(Cu catalyst)--> Ar-O-R

Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann-type reactions. wikipedia.org

Stereoselective Synthesis of this compound Enantiomers

Since the 2-position of the butyric acid chain is a stereocenter, this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org

Several types of chiral auxiliaries are commonly used in asymmetric synthesis, including:

Oxazolidinones: Popularized by David Evans, these auxiliaries can be used to direct the alkylation of the enolate derived from the corresponding N-acyl derivative.

Camphorsultam: This chiral auxiliary has been shown to be effective in directing various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Pseudoephedrine: Used as a chiral auxiliary, it can be effective in the asymmetric alkylation of substrates to produce optically active carboxylic acids. wikipedia.org

In the context of this compound, a chiral auxiliary could be attached to a butyric acid derivative. The subsequent etherification reaction with 2,5-diiodophenol would then be followed by the removal of the auxiliary to yield the desired enantiomer.

Enantiomeric Resolution Techniques

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, which is typically a chiral base. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds include:

Brucine

Strychnine

Quinine

(R)- or (S)-1-phenylethylamine libretexts.org

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. libretexts.org

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. nih.gov The enantiomers interact differently with the chiral stationary phase, leading to their separation. Cyclodextrins are often used as chiral selectors in this context. nih.gov

Table 2: Comparison of Stereoselective Synthesis Methods

MethodPrincipleAdvantagesDisadvantages
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgHigh diastereoselectivity, well-established methods. Requires additional steps for attachment and removal of the auxiliary. wikipedia.org
Asymmetric Catalysis Use of a chiral catalyst to favor one enantiomer.High catalytic efficiency, avoids stoichiometric use of chiral reagents.Development of a specific catalyst can be challenging.
Enantiomeric Resolution Separation of enantiomers from a racemic mixture. wikipedia.orgApplicable to a wide range of compounds.At least 50% of the material is discarded (unless the undesired enantiomer is racemized and recycled). wikipedia.org

Derivatization Strategies and Functional Group Interconversions of this compound

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups. These transformations can be used to modify the properties of the molecule or to prepare it for further reactions.

Common derivatization reactions for carboxylic acids include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

Reduction: Reduction to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Conversion to acid chloride: Reaction with thionyl chloride (SOCl2) or oxalyl chloride to form the more reactive acid chloride, which can then be used to synthesize esters, amides, and other derivatives.

Derivatization is also a common strategy in analytical chemistry to improve the detection and quantification of carboxylic acids, particularly short-chain fatty acids, by techniques like gas chromatography-mass spectrometry (GC-MS). bevital.nonih.gov Reagents like benzyl (B1604629) chloroformate (BCF) can be used to convert the carboxylic acids into their corresponding benzyl esters, which are more volatile and have better chromatographic properties. bevital.no

The iodine atoms on the phenyl ring can also participate in various reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for further structural modifications.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is the primary site for esterification and amidation reactions, which are fundamental transformations for creating a diverse range of derivatives.

Esterification:

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. A common method for this transformation is the Fischer-Speier esterification, which is an equilibrium-controlled process. To drive the reaction towards the product, either the alcohol is used in excess or water is removed as it is formed. libretexts.orgresearchgate.net

A general scheme for the esterification of this compound is as follows:

Reaction: this compound + R-OH (Alcohol) ⇌ 2-(2,5-Diiodophenoxy)butyrate (Ester) + H₂O

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically employed. google.com

Conditions: The reaction is often carried out by heating the mixture under reflux. researchgate.net

For more sensitive substrates or under milder conditions, other esterification methods can be utilized. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent to activate the carboxylic acid at room temperature. mdpi.com

Amidation:

Amidation is the process of forming an amide from a carboxylic acid and an amine. This reaction is crucial for the synthesis of a wide array of compounds with potential biological activities. nih.gov Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

Common methods for the amidation of this compound would involve:

Activation: Conversion of the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride, SOCl₂) or by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). mdpi.com

Reaction with Amine: The activated acid derivative then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.govgoogle.com

A representative reaction scheme is:

this compound + SOCl₂ → 2-(2,5-Diiodophenoxy)butyryl chloride + SO₂ + HCl

2-(2,5-Diiodophenoxy)butyryl chloride + R'R''NH (Amine) → N-(substituted)-2-(2,5-diiodophenoxy)butanamide + HCl

The use of a base is often necessary to neutralize the HCl generated during the reaction. google.com

Table 1: Hypothetical Ester and Amide Derivatives of this compound

Derivative TypeReactantProduct Name
EsterMethanolMethyl 2-(2,5-diiodophenoxy)butyrate
EsterEthanolEthyl 2-(2,5-diiodophenoxy)butyrate
AmideAmmonia2-(2,5-Diiodophenoxy)butanamide
AmideDiethylamineN,N-Diethyl-2-(2,5-diiodophenoxy)butanamide

Modifications of the Butyric Acid Side Chain

The butyric acid side chain of this compound offers several possibilities for chemical modification, although these are generally less straightforward than reactions at the carboxyl group.

One potential transformation is the oxidation of the side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain, typically leading to the formation of a carboxylic acid at the benzylic position if one were present. libretexts.orgyoutube.com However, in the case of a phenoxy ether linkage, the conditions required for such an oxidation would likely be harsh and could potentially lead to the degradation of the entire molecule.

Reactions at the α-carbon (the carbon adjacent to the carbonyl group) are also conceivable. For instance, α-halogenation could potentially be achieved under specific conditions, though this might be complicated by the already heavily halogenated aromatic ring.

Halogenation and Other Aromatic Substitutions

The di-iodinated benzene (B151609) ring of this compound is relatively deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the iodine atoms and the ether linkage. fiveable.me However, under forcing conditions, additional substitution might be possible.

The directing effects of the existing substituents would play a crucial role in determining the position of any new substituent. The phenoxy group is an ortho-, para-director, while halogens are also ortho-, para-directing but deactivating. wikipedia.org The two iodine atoms at positions 2 and 5 would sterically hinder some positions and electronically influence the remaining ones.

Further iodination, if achievable, would likely occur at one of the vacant positions on the ring, guided by the combined electronic and steric effects of the existing substituents. The use of strong iodinating agents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst might be explored. organic-chemistry.org

It is also important to consider the possibility of nucleophilic aromatic substitution, where one of the iodine atoms could be replaced by a strong nucleophile. However, this type of reaction typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. scienceforecastoa.com

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing more sustainable and environmentally benign chemical processes. While specific green synthetic routes for this compound are not detailed in the literature, general green chemistry strategies can be applied to its hypothetical synthesis.

A plausible, though not necessarily "green," synthesis of this compound would likely involve the Williamson ether synthesis, reacting 2,5-diiodophenol with an ester of 2-bromobutyric acid, followed by hydrolysis of the ester.

Applying Green Chemistry Principles:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green alternatives would include the use of water, supercritical fluids, or ionic liquids. For esterification and amidation reactions, solvent-free conditions could also be explored.

Catalysis: The use of reusable solid acid catalysts for esterification instead of corrosive mineral acids like sulfuric acid would reduce waste and simplify purification. google.com Biocatalysts, such as enzymes, could also be employed for esterification and amidation, offering high selectivity under mild conditions. nih.govjmb.or.kr

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Renewable Feedstocks: While the starting materials for this specific compound are derived from petrochemical sources, a broader green chemistry approach would encourage the use of renewable feedstocks for the synthesis of related compounds where possible.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

Reaction StepTraditional MethodGreener AlternativeGreen Chemistry Principle
EsterificationSulfuric acid catalyst, toluene (B28343) as solventSolid acid catalyst, solvent-free or enzyme catalysisSafer solvents, catalysis, waste prevention
AmidationThionyl chloride for activation, chlorinated solventsCatalytic amidation, enzyme catalysisAtom economy, safer reagents, safer solvents
SynthesisWilliamson ether synthesis with organic solventsPhase-transfer catalysis in water, microwave-assisted synthesisSafer solvents, energy efficiency

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and more environmentally friendly.

Molecular and Cellular Interactions of 2 2,5 Diiodophenoxy Butyric Acid

Investigation of Molecular Target Engagement and Binding Affinities

Detailed studies on the direct molecular targets of 2-(2,5-Diiodophenoxy)butyric acid are not currently available in the public domain. Elucidating these interactions is a critical first step in understanding its potential biological effects.

Receptor Binding Studies (e.g., G-Protein Coupled Receptors (GPCRs), including HCA2, FFAR2, FFAR3 families)

Butyric acid and other short-chain fatty acids are known to be agonists for several G-protein coupled receptors, including the free fatty acid receptors FFAR2 and FFAR3, and the hydroxycarboxylic acid receptor 2 (HCA2). nih.govnih.gov These receptors are involved in various physiological processes, including metabolic regulation and immune responses. nih.gov However, specific binding affinity data for this compound at these or other GPCRs has not been reported. The presence of the bulky 2,5-diiodophenoxy group would significantly alter the molecule's size, shape, and electronic distribution compared to butyric acid, making it impossible to predict its receptor binding profile without experimental data.

Enzyme Inhibition or Activation Profiling (e.g., Histone Deacetylases (HDACs))

Butyric acid is a well-established inhibitor of histone deacetylases (HDACs), an activity linked to its effects on gene expression and cell cycle regulation. nih.govnih.gov This inhibitory action leads to the hyperacetylation of histones, which can alter chromatin structure and gene transcription. nih.gov Whether this compound retains the ability to inhibit HDACs or interacts with other enzyme families is currently unknown. An enzymatic activity profile would be necessary to determine its potential as an enzyme modulator.

Interactions with Nuclear Receptors (e.g., potential thyroid hormone receptor interactions due to iodine)

The structure of this compound, containing two iodine atoms, suggests the possibility of interaction with thyroid hormone receptors (TRs), which naturally bind to iodinated thyronines like T3 and T4. nih.govresearchgate.net Thyroid hormones play a crucial role in regulating metabolism, development, and cardiovascular function by binding to TRs, which are ligand-activated transcription factors. nih.gov Studies on sodium butyrate (B1204436) have indicated it can selectively alter the expression of thyroid hormone receptor genes in certain cell lines. nih.gov However, direct binding studies of this compound with TRs have not been performed. Research would be required to ascertain if this compound can act as an agonist or antagonist at these nuclear receptors.

Cellular Response Mechanisms to this compound in In Vitro Models

Understanding the cellular consequences of treatment with this compound requires in vitro studies using various cell models. Such studies would bridge the gap between molecular target engagement and physiological outcomes.

Modulation of Gene Expression and Protein Synthesis

The ultimate effect of any pharmacologically active compound is often reflected in changes in gene expression and subsequent protein synthesis. Butyrate is known to affect the expression of a small percentage of mammalian genes, leading to significant cellular changes. nih.gov For instance, it can modulate the expression of genes involved in catecholaminergic neurotransmission. nih.gov The specific genes and protein expression profiles altered by this compound have not been characterized.

Impact on Cell Proliferation and Differentiation Pathways

A hallmark of butyric acid is its ability to inhibit proliferation and induce differentiation in various cell types, particularly in cancer cells. nih.govnih.govmdpi.commdpi.comresearchgate.net This effect is often linked to its HDAC inhibitory activity, which can lead to cell cycle arrest. nih.gov The impact of this compound on cell proliferation and differentiation pathways is a critical area for investigation. It is plausible that the diiodophenoxy substitution could either enhance or diminish the anti-proliferative and pro-differentiative effects observed with butyric acid, or it could result in entirely different cellular outcomes.

Effects on Cellular Metabolism (e.g., fatty acid metabolism, energy homeostasis)

There is no available scientific literature or research data detailing the effects of this compound on cellular metabolism, including fatty acid metabolism and energy homeostasis.

Induction of Programmed Cell Death (Apoptosis) in Specific Cell Lines

No studies have been published that investigate the potential for this compound to induce programmed cell death or apoptosis in any specific cell lines.

Interactions with Microbiome-Derived Cellular Pathways and Metabolites

There is a complete absence of research on the interactions between this compound and microbiome-derived cellular pathways or metabolites.

Influence on Microbial Metabolic Processes in Gut-on-a-Chip Models

No research has been conducted using gut-on-a-chip models to study the influence of this compound on microbial metabolic processes.

Co-metabolism and Biotransformation Studies in Defined Microbial Cultures

There are no available studies on the co-metabolism or biotransformation of this compound by defined microbial cultures.

Structure Activity Relationship Sar Studies of 2 2,5 Diiodophenoxy Butyric Acid and Its Analogs

Elucidation of Essential Pharmacophoric Elements for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups, which constitute the pharmacophore. For 2-(2,5-diiodophenoxy)butyric acid, the essential pharmacophoric elements can be dissected into the diiodophenoxy moiety, the butyric acid backbone, and any substitutions on the butyric acid chain.

Role of the Diiodophenoxy Moiety and Iodine Position

In a study on dithiocarbamic flavanones, the introduction of two iodine substituents at the C-6 and C-8 positions of the benzopyran ring led to an increase in antioxidant activity compared to monohalogenated analogs. mdpi.com This suggests that di-iodination can be a favorable modification for certain biological activities. The position of the iodine atoms on the phenyl ring is also crucial. The 2,5-disubstitution pattern in this compound creates a specific electronic and steric environment that will be a key determinant in its interaction with biological targets. Changes in the iodine positions (e.g., to 2,4- or 3,5-) would likely alter the molecule's conformation and binding affinity.

Importance of the Butyric Acid Backbone and Chain Length

The butyric acid side chain serves as a crucial linker and provides a carboxylic acid group, which is often a key interaction point with biological receptors, typically through the formation of salt bridges or hydrogen bonds. The length of the alkyl chain in phenoxyalkanoic acids is a well-established determinant of their biological activity.

For instance, in a series of dichlorprop-based herbicidal ionic liquids, the elongation of the alkyl chain from a methyl to a dodecyl group significantly influenced the compound's physicochemical properties, such as its octanol-water partition coefficient (log KOW), which in turn can affect its biological efficacy. While a direct comparison is not available for this compound, studies on other phenoxyalkanoic acids have shown that the optimal chain length is often specific to the target. For example, some long-chain fatty acids exhibit maximal herbicidal activity with chain lengths of C9-C11. It is therefore plausible that the four-carbon butyric acid chain in the target molecule is an optimal length for its specific biological target.

A study on phenoxybutyric acid derivatives as 5α-reductase inhibitors demonstrated that variations in the substitution pattern on the phenoxy ring, while maintaining the butyric acid chain, resulted in a range of inhibitory activities. This highlights the interplay between the phenoxy moiety and the intact butyric acid backbone in determining biological function. nih.gov

Significance of the Alpha-Substitution at the Butyric Acid Carbon

The carbon atom alpha to the carboxylic acid group in this compound is a potential site for substitution, which can have a profound impact on the molecule's activity and selectivity. The presence of a substituent at this position introduces a chiral center, leading to stereoisomers with potentially different biological activities.

In the context of phenoxy herbicides, the introduction of a methyl group at the alpha-position of phenoxyacetic acid to give phenoxypropionic acid is a well-known strategy to modulate activity. For many of these herbicides, the biological activity resides primarily in one of the enantiomers. This underscores the importance of the stereochemistry at the alpha-carbon. While this compound itself is unsubstituted at the alpha-position of the butyric acid chain (it has a hydrogen), any modification at this site would be expected to significantly alter its biological profile.

Stereochemical Influence on Molecular Recognition and Functional Outcomes

The presence of a chiral center in many analogs of this compound, particularly those with a substituent at the alpha-carbon of the butyric acid chain, introduces the element of stereochemistry, which is a critical factor in molecular recognition and biological activity. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules such as receptors and enzymes.

This principle is well-illustrated in the field of phenoxypropionic acid herbicides. For many of these compounds, one enantiomer exhibits high herbicidal activity while the other is significantly less active or inactive. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric elements, which allows for a more favorable interaction of the active enantiomer with its target protein. It is highly probable that if a chiral center were introduced into this compound, a similar stereochemical preference for biological activity would be observed.

Design and Synthesis of Focused Libraries for SAR Exploration

The systematic exploration of the structure-activity relationships of this compound would necessitate the design and synthesis of focused libraries of analogs. This approach allows for the methodical variation of different structural components of the molecule to identify the key determinants of biological activity.

A typical strategy for generating a focused library for this class of compounds would involve:

Variation of the Phenoxy Ring Substitution: Synthesizing analogs with different halogen substitutions (e.g., dichloro, dibromo), as well as varying the position of the iodine atoms (e.g., 2,4-, 3,5-diiodo). Non-halogenated and mono-iodinated analogs would also be included as controls.

Modification of the Alkanoic Acid Chain: Preparing a homologous series with varying chain lengths (e.g., acetic, propionic, pentanoic, hexanoic acids) to determine the optimal chain length for activity.

Introduction of Alpha-Substituents: Introducing small alkyl groups (e.g., methyl, ethyl) at the alpha-position of the butyric acid chain to investigate the impact of substitution and stereochemistry.

The synthesis of these analogs would likely involve the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an appropriate bromoalkanoic acid ester, followed by hydrolysis to the carboxylic acid. The resulting library of compounds would then be subjected to biological screening to generate SAR data.

Integration of Computational and Experimental SAR Data

To accelerate the process of lead optimization and gain a deeper understanding of the molecular basis of activity, experimental SAR data is often integrated with computational modeling techniques. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish mathematical relationships between the chemical structures of the analogs and their biological activities. drugdesign.org

For a series of this compound analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds. Computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. mdpi.com These models, built upon experimental data from a focused library, can guide the rational design of more potent and selective analogs. drugdesign.org

The following table presents hypothetical data for a series of phenoxybutyric acid derivatives, illustrating how SAR data can be tabulated and analyzed.

CompoundR1R2Chain Lengthα-SubstitutionBiological Activity (IC50, µM)
1IIButyricHData not available
2HHButyricH50
3ClHButyricH25
4IHButyricH15
5IIAceticH30
6IIPropionicH20
7IIPentanoicH45
8IIButyricCH310 (R-enantiomer)
9IIButyricCH3150 (S-enantiomer)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound and its direct analogs is limited in the public domain. The activities of related compounds from different studies are not directly comparable and are presented here to demonstrate the principles of SAR analysis.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Mass Spectrometry for Metabolite Identification and Interaction Studies

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of drug metabolism, offering unparalleled accuracy in mass measurements. nih.govijpras.comresearchgate.net This precision allows for the confident determination of elemental compositions for the parent compound and its metabolites. nih.govthermofisher.com In the context of "2-(2,5-Diiodophenoxy)butyric acid," HRMS would be instrumental in identifying potential metabolic products.

The process of metabolite identification using HRMS typically involves several key steps:

Data Acquisition: Full-scan HRMS data is acquired, capturing high-resolution mass spectra of all ions present in a sample. ijpras.com This can be coupled with liquid chromatography (LC) to separate metabolites before they enter the mass spectrometer. nih.gov

Data Mining: Sophisticated software tools are used to sift through the complex datasets to find signals corresponding to potential metabolites. ijpras.comresearchgate.net Common data mining techniques include:

Extracted Ion Chromatography (EIC): This method searches for the predicted exact masses of expected metabolites. ijpras.com

Mass Defect Filtering (MDF): This technique is based on the principle that metabolites will have similar mass defects to the parent drug. ijpras.comresearchgate.net

Product Ion Filtering (PIF) and Neutral Loss Filtering (NLF): These methods identify metabolites that produce common fragment ions or lose common neutral fragments upon dissociation. ijpras.comresearchgate.net

For "this compound," researchers would anticipate a range of metabolic transformations, including hydroxylation, deiodination, and conjugation reactions. HRMS can distinguish between these possibilities by providing the exact mass of the metabolite, which in turn suggests its elemental formula.

Table 1: Potential Metabolites of this compound and their Theoretical Exact Masses

Metabolic Transformation Potential Metabolite Structure Molecular Formula Theoretical Exact Mass (m/z) [M+H]⁺
Parent CompoundThis compoundC₁₀H₁₀I₂O₃447.8687
Monohydroxylation2-(Hydroxy-diiodophenoxy)butyric acidC₁₀H₁₀I₂O₄463.8636
Deiodination2-(Iodophenoxy)butyric acidC₁₀H₁₁IO₃320.9724
GlucuronidationGlucuronide conjugate of this compoundC₁₆H₁₈I₂O₉623.8991

This table is for illustrative purposes and actual metabolites would need to be confirmed experimentally.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. researchgate.net For "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its chemical structure and analyze its conformation.

A standard set of NMR experiments for structural confirmation would include:

¹H NMR: Provides information about the number and chemical environment of protons. The spectrum of butanoic acid, a related structure, shows distinct signals for the methyl, methylene, and methine protons, with splitting patterns determined by adjacent protons. docbrown.info

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. researchgate.net

Ligand-observed NMR techniques are powerful for studying the binding of small molecules like "this compound" to biological macromolecules, such as proteins or nucleic acids. mdpi.com These methods monitor the NMR signals of the ligand in the presence and absence of its target receptor.

Common ligand-observed NMR experiments include:

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the receptor. Protons of the bound ligand receive saturation from the irradiated protein, leading to a decrease in their signal intensity. researchgate.net

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique detects binding by observing the transfer of magnetization from bulk water to the ligand through the protein.

Transferred Nuclear Overhauser Effect (trNOE): This method is used to determine the conformation of a ligand when it is bound to a large receptor. mdpi.com Intersaturation transfer NOE (INPHARMA) is a similar 2D technique that can confirm competitive binding to the same site. nih.gov

These experiments can reveal not only that binding occurs but also provide information about the binding epitope (the part of the ligand involved in the interaction) and can be used in competition experiments to screen for other binding molecules. researchgate.netnih.govbiorxiv.org

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of molecules in the solid phase. nih.gov It is particularly valuable for characterizing supramolecular assemblies, such as drug delivery systems or protein-ligand complexes that are not amenable to solution NMR or X-ray crystallography. nih.gov For "this compound," ssNMR could be used to investigate its conformation and interactions when incorporated into a solid matrix or when bound to a large, insoluble biological target. nih.gov This technique can provide information on the proximity of the drug to the matrix components and its physical state (crystalline or amorphous) within the assembly. nih.gov

Chromatographic and Hyphenated Techniques for Purity, Stability, and Metabolic Fate Research

Chromatographic methods are essential for separating "this compound" from impurities, degradation products, and metabolites in complex mixtures. thermofisher.com When coupled with mass spectrometry (a hyphenated technique), they provide a powerful tool for both quantification and structural identification. thermofisher.com

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like "this compound," derivatization is often required to increase their volatility. nih.gov This process converts the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. The separated components are then ionized, typically by electron impact (EI), which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in identification by comparison to spectral libraries. walshmedicalmedia.com GC-MS is particularly useful for purity assessment and the identification of specific, known impurities.

Table 2: Illustrative GC-MS Parameters for the Analysis of a Derivatized Butyric Acid Analog

Parameter Condition
Column Nukol™ Fused Silica Capillary Column (15 m x 0.32 mm x 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Injector Temperature 200 °C nih.gov
Ion Source Temperature 250 °C nih.gov
Ionization Mode Electron Impact (EI) at 70 eV walshmedicalmedia.com
Detection Mode Selected Ion Monitoring (SIM) or Full Scan nih.gov

These parameters are based on methods for similar compounds and would require optimization for "this compound".

LC-MS/MS is a versatile and widely used technique in pharmaceutical and metabolic research. mdpi.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like "this compound" and its metabolites in biological fluids. nih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer.

Modern LC-MS/MS methods, often employing triple quadrupole or high-resolution instruments like Q-TOF or Orbitrap, offer high sensitivity and specificity. nih.govmdpi.com For quantitative analysis, multiple reaction monitoring (MRM) is often used, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity and sensitivity for quantifying the analyte in a complex matrix. ijpras.com For qualitative analysis and metabolite identification, full scan and data-dependent MS/MS acquisitions are used to gather structural information. nih.gov The development of robust LC-MS/MS methods is crucial for studying the pharmacokinetics and metabolic fate of "this compound." nih.govnih.gov

X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Determination

For a molecule like this compound, X-ray crystallography would reveal the spatial orientation of the diiodophenoxy group relative to the butyric acid moiety. The presence of heavy iodine atoms would significantly facilitate the solution of the crystal structure due to their strong scattering of X-rays.

Furthermore, X-ray crystallography is an invaluable tool for studying the interactions between a ligand, such as this compound, and its protein target. By co-crystallizing the ligand with the protein, the resulting crystal structure of the complex can reveal the specific binding mode of the ligand within the protein's active site. nih.gov This information is crucial for understanding the molecular basis of the ligand's biological activity and for the rational design of more potent and selective analogs. The analysis of such a complex would detail the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding. nih.gov

While specific crystallographic data for this compound is not publicly available at this time, the table below illustrates the type of information that would be obtained from such an analysis, based on typical crystallographic studies of similar small organic molecules. nih.govresearchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Calculated Density (g/cm³)2.25

Spectroscopic Methods for Characterizing Molecular Interactions

Spectroscopic techniques are essential for probing the interactions of molecules in solution and for studying dynamic processes such as binding and conformational changes.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic systems, such as the diiodophenoxy group in this compound, exhibit characteristic absorption bands. Changes in the position (λmax) and intensity (molar absorptivity, ε) of these bands upon interaction with a binding partner, such as a protein, can indicate the formation of a complex and provide insights into the binding environment.

Fluorescence spectroscopy is a highly sensitive technique that monitors the emission of light from a molecule after it has absorbed light. The intrinsic fluorescence of a protein, typically from tryptophan and tyrosine residues, can be quenched or enhanced upon the binding of a ligand. By titrating a protein with this compound and monitoring the changes in fluorescence, one can determine binding constants (Kₐ) and the number of binding sites. nih.gov Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed to estimate the distance between the ligand and a specific fluorescent probe on the protein. nih.gov

The data in the table below is illustrative of the kind of results that would be obtained from fluorescence quenching experiments to study the binding of this compound to a model protein like bovine serum albumin (BSA). nih.gov

Table 2: Illustrative Fluorescence Quenching Data for the Interaction of this compound with BSA

Temperature (K)Stern-Volmer Quenching Constant (Ksv) (M⁻¹)Binding Constant (Kₐ) (M⁻¹)Number of Binding Sites (n)
2981.5 x 10⁴2.0 x 10⁴~1
3101.2 x 10⁴1.5 x 10⁴~1

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and the secondary structure of proteins. mdpi.com It measures the differential absorption of left and right circularly polarized light. mdpi.com Since this compound possesses a chiral center at the second carbon of the butyric acid chain, it is optically active and will exhibit a CD spectrum.

The CD spectrum of the isolated compound can provide information about the preferred conformation of the butyric acid side chain relative to the aromatic ring in solution. mdpi.com More significantly, changes in the CD spectrum of a protein upon binding of this compound can indicate alterations in the protein's secondary structure (e.g., alpha-helix, beta-sheet content). nih.govnih.gov This is a valuable tool for understanding the conformational changes induced by ligand binding. nih.gov

The following table presents hypothetical CD spectral data for this compound and its effect on a model protein.

Table 3: Hypothetical Circular Dichroism Data

SampleWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
This compound230+5000Characteristic of the chiral center and its local environment.
Model Protein222-15000Indicates a certain percentage of α-helical content.
Model Protein + this compound222-12000A decrease in negative ellipticity suggests a reduction in α-helical content upon ligand binding.

Computational Chemistry and in Silico Modeling of 2 2,5 Diiodophenoxy Butyric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations could be utilized to determine key properties of 2-(2,5-diiodophenoxy)butyric acid. These properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. From these, one could infer the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Despite the utility of these methods, a thorough search of scientific databases indicates that no specific quantum chemical calculations have been published for this compound. Consequently, data tables containing computed electronic properties and reactivity descriptors for this compound are not available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein.

Binding Mode Predictions and Affinity Scoring

Molecular docking could predict the preferred orientation of this compound when bound to a protein's active site. Scoring functions would then estimate the binding affinity, providing a rank of potential biological targets. This information is crucial in the early stages of drug discovery for identifying potential mechanisms of action.

However, there are no published studies detailing the molecular docking of this compound into any specific protein target. As a result, there are no available data on its predicted binding modes or affinity scores.

Conformational Dynamics in Biological Environments

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound within a biological environment, such as in complex with a protein or in a lipid bilayer. These simulations would reveal the conformational changes of both the ligand and the target over time, offering a more realistic view of their interaction.

Currently, no molecular dynamics simulation studies have been reported for this compound. Therefore, information regarding its conformational dynamics in biological systems is unavailable.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound could be developed if a set of active and inactive analogous compounds were known. This model could then be used to screen large chemical databases (virtual screening) to identify novel compounds with potentially similar biological activity.

There is no evidence in the scientific literature of a pharmacophore model being developed or used for the discovery of analogs of this compound.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors for a set of related molecules with known activities, a QSAR model can be built to predict the activity of new, untested compounds.

A search for QSAR studies involving this compound and its derivatives has yielded no results. This indicates that a sufficiently large and biologically characterized dataset of analogous compounds does not exist in the public domain to facilitate such an analysis.

Machine Learning and Artificial Intelligence Approaches for Property and Interaction Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict a wide range of molecular properties and interactions. These advanced computational techniques can learn from large datasets of chemical information to make predictions for new molecules, often with higher accuracy than traditional QSAR models.

Predictive Models for Molecular Properties and Biological Activities

Predictive modeling in computational chemistry utilizes algorithms and statistical methods to forecast the physicochemical properties and biological activities of molecules based on their structure. For this compound, a variety of in silico models can be employed to elucidate its characteristics.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activity. wikipedia.org For halogenated aromatic compounds like this compound, QSAR can be instrumental in predicting their behavior. nih.govscience.gov For instance, a QSAR model could be developed to predict the binding affinity of a series of phenoxybutyric acid derivatives to thyroid hormone receptors. nih.govdntb.gov.ua The model would use molecular descriptors such as electronic properties (e.g., partial charges, HOMO-LUMO gap), steric parameters (e.g., molecular volume, surface area), and hydrophobicity (LogP) to build a predictive equation.

A hypothetical QSAR model for a series of thyromimetic compounds, including this compound, might yield an equation like:

log(1/IC50) = 0.85 * LogP - 0.23 * (Molecular Volume) + 1.5 * Σσ + 2.1

Where Σσ represents the sum of electronic substituent constants. Such a model would allow for the rapid screening of virtual compounds to prioritize those with the highest predicted activity.

Machine Learning and Deep Learning Approaches

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting molecular properties. ulster.ac.ukarxiv.org These methods can learn complex, non-linear relationships between molecular features and biological outcomes from large datasets. For this compound, ML models could be trained to predict a range of endpoints, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. researchgate.netnih.govresearchgate.net

For example, a deep neural network could be trained on a dataset of known endocrine-disrupting chemicals to predict the potential for this compound to interact with various nuclear receptors. mdpi.com The input to such a model could be molecular fingerprints or graph-based representations of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies could be performed to model its interaction with the ligand-binding domain of thyroid hormone receptors. nih.gov These simulations can provide insights into the specific amino acid residues involved in binding and the role of the iodine atoms and the butyric acid side chain in receptor affinity and selectivity. researchgate.net

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complex over time, providing a more dynamic picture of the binding event.

Table 1: Hypothetical Predicted Molecular Properties of this compound using Various In Silico Models

PropertyPredicted ValueComputational Method
Physicochemical Properties
LogP4.2ALOGPS
Aqueous Solubility0.015 g/LMachine Learning Model nih.gov
pKa4.1ACD/Labs Percepta
Pharmacokinetic Properties (ADME)
Human Intestinal AbsorptionHighSVM Classifier
Blood-Brain Barrier PermeationLowRandom Forest Model
Cytochrome P450 2D6 InhibitionNon-inhibitorDeep Neural Network
Toxicological Properties
Mutagenicity (Ames Test)NegativeQSAR Model mdpi.com
hERG BlockadeLow Risk3D-QSAR

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sapub.org For organoiodine compounds, DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. researchgate.netfrontiersin.orgosti.gov These calculated descriptors can then be used as inputs for QSAR and ML models.

Generative Models for Novel Analog Design

Generative models are a class of artificial intelligence algorithms that can learn the underlying patterns in a dataset and generate new data samples with similar characteristics. nih.govmdpi.comresearchgate.net In drug discovery, these models are used for de novo design, creating novel molecular structures with desired properties from scratch. nih.govresearchgate.netresearchgate.net

Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs)

VAEs and GANs are two popular types of generative models used in drug design. nih.govmdpi.com A VAE can learn a compressed representation of molecular structures (in the form of a latent space) and then sample from this space to generate new molecules. A GAN consists of two competing neural networks, a generator that creates new molecules and a discriminator that tries to distinguish between real and generated molecules. Through this adversarial process, the generator learns to produce realistic and chemically valid structures.

Starting with the structure of this compound, a generative model could be used to explore the surrounding chemical space and design novel analogs with potentially improved properties, such as higher binding affinity, better selectivity for a specific thyroid hormone receptor isoform, or an improved pharmacokinetic profile.

Reinforcement Learning for Property Optimization

Generative models can be combined with reinforcement learning (RL) to guide the generation process towards molecules with specific desired properties. nih.gov In this approach, a reward function is defined based on the predicted properties of the generated molecules (e.g., high predicted activity and low predicted toxicity). The generative model is then trained to maximize this reward, effectively "learning" to design molecules with an optimal balance of properties.

Table 2: Hypothetical Novel Analogs of this compound Designed by a Generative Model with Property Optimization

Analog IDModification from Parent CompoundPredicted IC50 (nM)Predicted Selectivity (TRβ/TRα)Predicted Aqueous Solubility (g/L)
GEN-001Replacement of 5-iodo with trifluoromethyl85150.025
GEN-002Bioisosteric replacement of carboxylic acid with tetrazole110120.030
GEN-003Introduction of a hydroxyl group on the phenyl ring95180.045
GEN-004Extension of the butyric acid side chain15080.018

Supramolecular Interactions and Self Assembly of 2 2,5 Diiodophenoxy Butyric Acid

Investigation of Hydrogen Bonding Networks and Crystal Packing Motifs

There is currently a lack of published crystallographic data for 2-(2,5-diiodophenoxy)butyric acid. Therefore, a detailed analysis of its specific hydrogen bonding networks and crystal packing motifs is not possible at this time.

Host-Guest Chemistry with Macrocyclic Receptors and Polymeric Systems

No studies have been reported on the host-guest chemistry of this compound with macrocyclic receptors or polymeric systems.

Molecular Recognition and Binding Specificity

Without experimental data, any discussion of molecular recognition and binding specificity remains speculative. In principle, the diiodophenoxy moiety could act as a guest for various macrocyclic hosts. The binding would be influenced by a combination of factors including size and shape complementarity between the host and guest, as well as potential non-covalent interactions such as hydrophobic interactions, van der Waals forces, and halogen bonding. The butyric acid chain could also participate in binding, potentially interacting with polar groups on a host molecule.

Formation of Inclusion Complexes

The formation of inclusion complexes with hosts like cyclodextrins or calixarenes would depend on the ability of the this compound molecule to fit within the host's cavity. The hydrophobic iodinated phenyl ring would be a likely candidate for encapsulation within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous environment. The formation of such complexes is a dynamic equilibrium, and the stability of the complex would be quantified by its association constant (Kₐ), which has not been determined for this specific guest.

Characterization of Self-Assembly Processes in Solution and Solid State

The self-assembly behavior of this compound has not been characterized in the scientific literature.

Formation of Nanostructures and Aggregates

For many amphiphilic molecules, which this compound could be considered due to its polar carboxylic acid head and nonpolar diiodophenyl tail, self-assembly into various nanostructures such as micelles, vesicles, or other aggregates can occur in solution. The critical aggregation concentration (CAC) would be a key parameter to determine, marking the concentration at which these structures begin to form. However, no such studies have been performed for this compound.

Role of the Diiodophenoxy Moiety in Directing Intermolecular Forces

The diiodophenoxy moiety of this compound is a critical determinant in orchestrating the supramolecular architecture of the compound. This is achieved through a sophisticated interplay of various intermolecular forces, where the iodine substituents play a central, multifaceted role. The positioning of the two iodine atoms on the phenoxy ring establishes specific regions of positive and negative electrostatic potential, which in turn governs the nature and directionality of interactions with neighboring molecules.

The primary intermolecular force directed by the diiodophenoxy group is halogen bonding. This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. In the case of this compound, the iodine atoms possess a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the atom, opposite to the C-I covalent bond. This σ-hole can engage in attractive interactions with electron-rich atoms such as oxygen or another halogen.

The presence of two iodine atoms on the phenyl ring significantly enhances the potential for complex and robust self-assembly. These iodine atoms can act as halogen bond donors, interacting with the carboxylate oxygen atoms of neighboring molecules. This interaction is highly directional and can lead to the formation of well-defined one-, two-, or even three-dimensional networks. The strength and geometry of these halogen bonds are influenced by the electronic environment of the iodine atoms, which is in turn affected by the presence of the ether oxygen and the butyric acid chain.

Future Research Directions and Translational Opportunities in Academic Settings

Elucidation of Undiscovered Molecular Pathways and Cellular Targets in Model Systems

The primary step in characterizing a new chemical entity is to identify its biological targets and the pathways it modulates. Given that related phenoxy herbicides like 2,4-D and 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) act as synthetic auxins, a plausible starting hypothesis is that 2-(2,5-Diiodophenoxy)butyric acid may interact with plant hormone signaling pathways mt.govwikipedia.org. In human systems, other phenoxybutanoic acid derivatives have been explored as endothelin antagonists nih.gov.

A systems biology approach, which focuses on cellular pathways and networks rather than single molecules, would be essential to deconvolute the compound's mechanism of action nih.govnih.govfrontiersin.orgresearchgate.net. Initial investigations would involve:

Phenotypic Screening: Exposing various cell lines (e.g., plant protoplasts, human cancer cell lines, primary neurons) to the compound to identify any observable changes in morphology, proliferation, or viability.

Target Identification: Utilizing unbiased, high-throughput screening methods is crucial. Techniques such as affinity-based protein profiling and chemoproteomics can identify the direct binding partners of the compound within the proteome acs.org.

Pathway Analysis: Once initial targets are identified, pathway analysis using databases like KEGG and Gene Ontology can help to understand the broader biological context of these interactions nih.gov.

Development of Advanced Probes for Mechanistic Biological Studies

To delve deeper into the cellular function of this compound, it can be developed into a suite of chemical probes nih.gov. These are modified versions of the parent molecule designed to report on its location, binding partners, or activity within a biological system acs.orgnih.gov. The development process would involve:

Synthesis of Analogs: Creating derivatives by attaching reporter tags such as fluorophores (for microscopy), biotin (for affinity purification), or photo-crosslinkable groups (to covalently capture binding partners).

Validation of Probes: Ensuring that the modified probes retain the biological activity of the parent compound and that the reporter tag does not sterically hinder its interaction with its target.

Application in Mechanistic Studies: Using these probes to visualize the subcellular localization of the compound, pull down its interacting proteins for identification by mass spectrometry, and to study the dynamics of target engagement in living cells.

The design of such probes is a rational process, often starting from a known bioactive molecule and systematically adding functionalities to create tools for biological exploration nih.gov.

Integration of Multi-Omics Data with Computational Frameworks for Systems-Level Understanding

A single data type is often insufficient to capture the complexity of a compound's biological effects. A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the cellular response to this compound nih.govnih.govresearchgate.netfrontiersin.org. This strategy allows for a systems-level understanding of its mode of action theiet.org.

The workflow for such an investigation would include:

Data Acquisition: Treating model systems (e.g., cell cultures or organisms) with the compound and collecting samples for transcriptomic (RNA-Seq), proteomic (mass spectrometry), and metabolomic (LC-MS/GC-MS) analysis.

Computational Integration: Employing bioinformatics and machine learning models to integrate these diverse datasets nih.govnih.gov. This can reveal correlations and causal relationships between changes at different molecular levels. For instance, an observed change in the level of a specific metabolite could be linked to an alteration in the expression of an enzyme-coding gene.

Hypothesis Generation: Using the integrated data to generate new hypotheses about the compound's mechanism of action, which can then be tested experimentally. This approach can uncover unexpected pathways affected by the compound nih.govresearchgate.net.

Computational tools are also vital for predicting potential targets before any wet-lab experiments are conducted, thereby narrowing down the experimental workload arxiv.orgspringernature.com.

Design of Next-Generation Chemical Tools Based on this compound Scaffold

Once the biological activity and targets of this compound are understood, its core structure, or "scaffold," can be used as a starting point for designing new molecules with improved or novel properties. This process, known as scaffold hopping, is a cornerstone of modern medicinal chemistry whiterose.ac.uk.

Potential design strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the scaffold (e.g., changing the position or nature of the halogens, altering the length of the butyric acid chain) and testing their biological activity. This provides insights into which parts of the molecule are critical for its function.

Computational Modeling: Using the initial SAR data to build computational models that can predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries to prioritize the synthesis of the most promising candidates. The presence of iodine atoms allows for the potential of halogen bonding, a specific type of non-covalent interaction that can be modeled computationally to aid in drug design nih.gov.

Fragment-Based Design: If a specific protein target is identified, the 2-(2,5-diiodophenoxy) moiety could be considered a molecular fragment. This fragment could then be elaborated or combined with other fragments to design potent and selective ligands for that target.

By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop next-generation chemical tools for research or as leads for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-diiodophenoxy)butyric acid to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution of 2,5-diiodophenol with bromobutyric acid derivatives under basic conditions. Key steps include:

  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine atoms at the 2- and 5-positions of phenol derivatives .
  • Coupling : Reaction of diiodophenol with ethyl 4-bromobutyrate in the presence of K₂CO₃ as a base, followed by hydrolysis to yield the carboxylic acid .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
    • Data Considerations : Monitor reaction progress via TLC or HPLC. Purity (>95%) can be confirmed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
    • Key Findings : Iodoarenes are generally stable under acidic conditions but may undergo dehalogenation in strong alkaline media. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound compared to its halogenated analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., α-glucosidase or β-lactamase) based on structural analogs like 3,5-difluoro-2-hydroxybenzoic acid .
  • Quantitative Structure-Activity Relationship (QSAR) : Compare logP, polar surface area, and halogen bonding potential with brominated (e.g., 2,5-dibromophenylacetic acid) and fluorinated derivatives .
    • Data Interpretation : Higher iodine content may enhance lipophilicity but reduce metabolic stability, requiring in vitro validation using enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities of iodophenoxy butyric acid derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time) to isolate variables. For example, use HEK-293 cells for cytotoxicity assays and compare results with literature .
  • Meta-Analysis : Pool data from studies on structurally related compounds (e.g., 4-(2,5-dimethoxyphenyl)butyric acid) to identify trends in bioactivity .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media. Include positive controls like ampicillin and adjust for butyric acid’s pH-dependent effects .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :

  • Animal Models : Administer the compound orally or intravenously to Sprague-Dawley rats (dose: 10–50 mg/kg). Collect plasma samples at timed intervals for LC-MS/MS analysis .
  • Tissue Distribution : Use radiolabeled [¹²⁵I]-analogs to track biodistribution in organs (e.g., liver, kidneys) via gamma counting .
    • Challenges : Iodine’s high atomic weight may complicate MS detection; optimize ionization settings (e.g., ESI-negative mode) for sensitivity .

Methodological Challenges & Solutions

Q. What are the limitations of LC-MS/MS in quantifying this compound in complex matrices, and how can they be mitigated?

  • Limitations : Matrix effects (e.g., ion suppression in blood/urine) and low ionization efficiency due to iodine’s electronegativity.
  • Solutions :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds .
  • Internal Standards : Deuterated analogs (e.g., 2-(2,5-diiodophenoxy)-[d₄]-butyric acid) improve quantification accuracy .

Q. How can researchers validate the environmental stability of this compound for ecotoxicology studies?

  • Methodological Answer :

  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Soil Half-Life : Conduct OECD 307 guidelines by spiking soil samples and measuring residual concentrations over 60 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.